B1193279 1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

Cat. No. B1193279
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-7579 is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase;  TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, ONO-7579 specifically targets and binds to TRK and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1;  TrkA), 2 (NTRK2;  TrkB), and 3 (NTRK3;  TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study by Jung, S. et al. (2008) focused on the chemical synthesis involving similar urea compounds, highlighting the complex reactions and structural formations that can occur with such chemicals.
  • The research by Zeuner, F. & Niclas, H. (1989) explored the synthesis and reactions of N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas, providing insights into the chemical properties and reactions of urea derivatives.
  • In a study by Demerac, S. et al. (1972), the focus was on the synthesis of indenopyrimidinones using urea, contributing to the understanding of urea-based compound formation and structure.

Pharmacological Applications

  • Iida, H. et al. (2020) conducted a study on ONO-7579, a molecule structurally similar to the compound , exploring its role as a pan-Tropomyosin Receptor Kinase (TRK) inhibitor. The study's objective was to characterize the pharmacokinetic, pharmacodynamic, and antitumor efficacy of ONO-7579 in a murine xenograft model, demonstrating its potential in cancer therapy (Iida, H. et al., 2020).

Anticancer Activity

  • The research by Li, W. et al. (2019) focused on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which are structurally related to the compound . These compounds were evaluated for their activity against chronic myeloid leukemia, highlighting the potential anticancer applications of such compounds.

Antioxidant Activity

  • A study by George, S. et al. (2010) investigated similar urea derivatives for their antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases.

properties

Product Name

1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35)

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ONO-7579;  ONO 7579;  ONO7579; 

Origin of Product

United States

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